molecular formula C20H20N2O4 B2687905 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone CAS No. 1574636-05-7

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone

Cat. No.: B2687905
CAS No.: 1574636-05-7
M. Wt: 352.39
InChI Key: WWFMDRWMZLEXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a phenyl group at position 6 and a 2,3,4-trimethoxybenzyl substituent at position 4 of the pyridazinone core. The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is critical for its pharmacological interactions, as this scaffold is known to bind to diverse biological receptors, including cyclooxygenase (COX) and neurotransmitter transporters .

Synthetic routes for such compounds typically involve Friedel-Crafts acylation of aromatic substrates with succinic anhydride, followed by cyclization with hydrazine hydrate to form the pyridazinone ring . The trimethoxybenzyl substitution at position 4 enhances lipophilicity and may influence metabolic stability and receptor affinity, as evidenced by studies on structurally analogous compounds .

Properties

IUPAC Name

3-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-10-9-14(18(25-2)19(17)26-3)11-15-12-16(21-22-20(15)23)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMDRWMZLEXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Phenyl Group: This step may involve the use of phenylation reactions, such as Suzuki coupling or Friedel-Crafts acylation.

    Attachment of the Trimethoxybenzyl Group: This can be done through alkylation reactions using trimethoxybenzyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Core Formation and Cyclization

The pyridazinone ring is typically synthesized via acid-catalyzed cyclization of γ-keto acids or esters with hydrazine derivatives. For example:

  • Hydrazine cyclization : 4-(Substituted phenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to form 4,5-dihydropyridazin-3(2H)-one intermediates, which are subsequently dehydrogenated to yield the aromatic pyridazinone core .

  • Solvent optimization : Ethanol or methanol with sodium acetate as a catalyst improves yields (58–72%) .

Functionalization at the Pyridazinone Ring

The C-2 and C-6 positions of the pyridazinone ring are reactive toward electrophilic and nucleophilic agents:

Reaction Type Conditions Outcome Yield Source
Mannich Reaction Formaldehyde + piperidine, reflux in ethanolIntroduction of aminomethyl groups at C-287%
Sulfonation Benzenesulfonyl chloride, K₂CO₃, ethanolSulfonyl group attachment at C-292%
Alkylation Ethyl chloroacetate, dry acetone, K₂CO₃Methyl group substitution at C-285%

Condensation with Aldehydes

The benzylidene derivatives form via Claisen-Schmidt condensation :

  • Reagents : Aromatic aldehydes (e.g., anisaldehyde, p-chlorobenzaldehyde) in methanol/NaOH .

  • Mechanism : Base-catalyzed dehydration between the pyridazinone’s active methylene group and aldehyde carbonyl.

  • Example : Reaction with p-methoxybenzaldehyde produces 6-phenyl-4-(p-methoxybenzylidene) derivatives (m.p. 180°C, IR: 1602 cm⁻¹ for C=C) .

Oxidation and Reduction

  • Oxidation : Pyridazinones undergo ring oxidation with KMnO₄/H₂SO₄ to form pyridazine dicarboxylic acids.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding tetrahydropyridazinones.

Methoxy Group Reactivity

The 2,3,4-trimethoxybenzyl substituent participates in:

  • Demethylation : HBr in acetic acid cleaves methoxy groups to hydroxyls, enhancing water solubility.

  • Electrophilic substitution : Methoxy groups direct nitration/sulfonation to the para position of the benzyl ring.

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Derivative Modification Biological Activity
6-Phenyl-2-sulfonamideC-2 sulfonationEnhanced antitumor activity (IC₅₀: 8 μM)
4-(p-Chlorobenzylidene) analogAldehyde condensationAnalgesic potency (ED₅₀: 25 mg/kg)
N-Piperidinomethyl derivativeMannich reactionImproved CNS penetration

Stability and Degradation

  • Hydrolytic stability : Resistant to aqueous hydrolysis at pH 4–9 but degrades under strong acidic/basic conditions (t₁/₂: 2 h at pH 1).

  • Photodegradation : UV light induces ring-opening reactions, necessitating dark storage.

This compound’s versatility in reactions such as cyclization, functionalization, and condensation makes it a valuable scaffold for developing bioactive molecules. Its trimethoxybenzyl group enhances both electron-donating capacity and steric effects, enabling tailored modifications for specific therapeutic targets .

Scientific Research Applications

Overview

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class. This compound exhibits a range of biological activities and potential therapeutic applications due to its unique chemical structure, which includes phenyl and trimethoxybenzyl groups. The following sections detail its synthesis, biological activities, and applications in various fields.

Scientific Research Applications

This compound has been investigated for various applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex molecules.
  • Biology : The compound may act as a probe to study specific biological pathways.
  • Medicine : There is an ongoing investigation into its pharmacological properties for potential therapeutic uses.
  • Industry : Potential applications include the development of new materials or catalysts in chemical reactions .

The compound's biological activity has been a focal point in research, particularly concerning its effects on cancer cell lines:

  • HepG2 Cell Studies :
    • Research indicates that treatment with this compound leads to increased apoptosis in HepG2 cells, with significant quantification of apoptotic markers using flow cytometry and ELISA techniques .
  • MCF-7 Cell Line Analysis :
    • Another study revealed that treatment resulted in G1/S phase arrest and heightened levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism contributing to cytotoxicity .

Case Studies

Several case studies have highlighted the efficacy of this compound in various contexts:

Study FocusFindings
HepG2 CellsIncreased early and late apoptosis rates compared to controls.
MCF-7 CellsInduced G1/S phase arrest and increased ROS levels indicating cytotoxicity.

These studies underscore the compound's potential in oncology and pharmacology, warranting further exploration into its mechanisms of action .

Mechanism of Action

The mechanism of action of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

4-Benzyl Pyridazinones

  • 4-(4-Methylphenyl)-4-oxo-butanoic acid derivatives: These compounds, synthesized via Friedel-Crafts acylation, lack the trimethoxybenzyl group but share anticonvulsant activity. For example, 6-(4-chlorophenyl)-4-arylidene derivatives showed significant anticonvulsant effects in maximal electroshock (MES) tests, with methyl-substituted derivatives outperforming chloro-substituted ones (Table 1) .
  • Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): Marketed as an NSAID, this derivative highlights the importance of morpholino and ethoxy groups in anti-inflammatory activity, contrasting with the trimethoxybenzyl group in the target compound .

COX-Inhibitory Pyridazinones

  • RS-57067 and Benzylpyridazinones: These derivatives (e.g., 4-(2-chlorophenyl)-6-(5-chloro-2-oxo-3H-benzoxazol-7-yl)-3(2H)-pyridazinone) exhibit selective COX-2 inhibition.

Antiplatelet Pyridazinones

  • MCI-154 (6-[4-(4'-pyridylaminobenzene)]-4,5-dihydro-3(2H)-pyridazinone): This compound demonstrated strong antiplatelet activity (IC~50~ = 0.36 μM). Analogues with chloroacetamido substitutions (e.g., compound 97a) achieved IC~50~ values as low as 0.03 μM, suggesting that electron-withdrawing groups enhance activity. The trimethoxybenzyl group’s role in platelet aggregation remains unexplored .

Key Structure-Activity Relationships (SAR)

Substituent Position Pharmacological Impact Example Compounds Reference
Position 4 (Benzyl) Trimethoxy groups enhance lipophilicity and may improve CNS penetration. Target compound
Position 6 (Phenyl) Chloro or methyl substitutions at para-position enhance anticonvulsant activity. 6-(4-Cl-Phenyl)-4-arylidene derivatives
Position 2/5 Morpholino or piperidino groups (e.g., emorfazone) confer anti-inflammatory activity. Emorfazone, Trazodone-inspired derivatives

Table 1: Anticonvulsant Activity of Selected Pyridazinones in MES Tests

Compound Substituents ED~50~ (mg/kg) Neurotoxicity (TD~50~, mg/kg)
3e (Methyl derivative) 6-(4-CH~3~-Phenyl) 25.8 >100
3j (Chloro derivative) 6-(4-Cl-Phenyl) 38.4 >100
Phenytoin (Reference) - 7.5 98.6

Metabolic and Toxicity Profiles

  • Gastric Irritation : Derivatives like emorfazone exhibit ulcerogenic effects, whereas the trimethoxybenzyl substitution may reduce gastrointestinal toxicity due to altered metabolic pathways .

Biological Activity

6-Phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the pyridazinone core followed by functionalization with the trimethoxybenzyl moiety. Various methods have been reported for the synthesis of similar compounds, indicating a robust synthetic pathway that can be adapted for this specific derivative .

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrate significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The compound exhibits selective toxicity towards hepatocellular carcinoma (HepG2) cells and other cancer lines, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HepG21.38Induction of apoptosis via p53 pathway
MCF-72.52Cell cycle arrest at G2/M phase
A549 (Lung)3.21Inhibition of tubulin polymerization

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by increasing the expression levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death through intrinsic apoptotic mechanisms .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, preventing them from dividing and proliferating . This is crucial for its effectiveness as an anticancer agent.
  • Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis . This mechanism contributes to its cytotoxic profile.

Case Studies

Several case studies have been published that illustrate the biological activity of related pyridazinone derivatives:

  • Study on HepG2 Cells : In a study focusing on HepG2 cells treated with various concentrations of the compound, researchers observed a significant increase in early and late apoptosis rates compared to untreated controls. The study quantified apoptotic markers using flow cytometry and ELISA techniques .
  • MCF-7 Cell Line Analysis : Another study highlighted that treatment with this compound resulted in G1/S phase arrest and increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to its cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone and its analogs?

  • Methodology : The core pyridazinone scaffold can be synthesized via condensation of glyoxalic acid, acetophenone derivatives, and hydrazine hydrate, followed by alkylation using reagents like ethyl bromoacetate under phase-transfer catalysis. Substituents at position 4 (e.g., 2,3,4-trimethoxybenzyl) are introduced via N-alkylation or benzylation steps. Optimization of reaction conditions (e.g., solvent, catalyst) is critical for yield improvement .

Q. How is neurotoxicity evaluated for substituted 3(2H)-pyridazinone derivatives in preclinical studies?

  • Methodology : Acute neurotoxicity is assessed using rodent models (e.g., mice or rats) at doses up to 100 mg/kg. Behavioral tests, histopathological analysis of neural tissues, and monitoring of motor/sensory functions are conducted. For example, substituted pyridazinones showed no neurotoxicity at 100 mg/kg in murine models .

Q. What in vitro assays are used to screen for antiplatelet activity in pyridazinone derivatives?

  • Methodology : Platelet aggregation inhibition is tested using platelet-rich plasma (PRP) from human or animal blood. Agonists like ADP or collagen induce aggregation, and inhibitory effects are quantified via turbidimetric methods. Derivatives with a 6-phenyl group and 4-benzyl substitutions exhibit promising activity, as seen in studies by Ren et al. .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of anti-inflammatory activity in 3(2H)-pyridazinones?

  • Methodology : SAR studies reveal that substitution at position 6 (e.g., 4-substituted arylpiperazinyl groups) enhances anti-inflammatory potency. Analogs are evaluated using carrageenan-induced rat paw edema and writhing tests. For instance, 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone showed activity comparable to indomethacin. Irritative/ulcerogenic effects on gastric mucosa are also assessed to balance efficacy and safety .

Q. What structural modifications enhance cardiotonic activity in 6-phenyl-4,5-dihydropyridazinone derivatives?

  • Methodology : Introducing electron-withdrawing groups (e.g., dichloro, nitro) on the N-substituted benzamide moiety at position 4 improves cardiotonic activity. Wang et al. demonstrated that derivatives like 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide exhibit potency comparable to levosimendan in inotropic assays .

Q. How do crystallographic studies resolve conformational ambiguities in pyridazinone derivatives?

  • Methodology : X-ray crystallography and Hirshfeld surface analysis are employed to determine molecular packing, hydrogen bonding, and π-π interactions. For example, the crystal structure of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one revealed a planar pyridazinone ring and intramolecular C–H···O interactions critical for stability .

Q. What strategies mitigate contradictions in reported biological activities (e.g., antiplatelet vs. cardiotonic effects)?

  • Methodology : Discrepancies arise from varying substituent positions and assay conditions. Systematic SAR studies with standardized assays (e.g., platelet aggregation vs. isolated heart models) clarify primary mechanisms. For instance, 2,3,4-trimethoxybenzyl substitutions may favor antiplatelet activity, while dichlorobenzamide groups enhance cardiotonic effects .

Q. How are hybrid pyridazinone-antipyrine derivatives synthesized for dual analgesic/anti-inflammatory activity?

  • Methodology : Condensation of 6-substituted pyridazinones with 4-aminoantipyrine via EDCI/DMAP coupling yields hybrids. Activity is validated using acetic acid-induced writhing (analgesia) and carrageenan-induced edema (anti-inflammatory) tests. Ester hydrolysis of intermediates (e.g., ethyl bromoacetate derivatives) improves bioavailability .

Contradictions and Resolutions

  • Contradiction : Antiplatelet activity (Ren et al. ) vs. cardiotonic effects (Wang et al. ) in structurally similar derivatives.
  • Resolution : Substituent-specific effects dominate. Trimethoxybenzyl groups favor platelet inhibition, while dichlorobenzamide enhances inotropy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.